Ohchinin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ohchinin is a synthetic chemical compound that belongs to the class of isomeric compounds. It is known for its insecticidal properties and its ability to inhibit protein synthesis at the level of messenger ribonucleic acid transcription . This compound has been found to inhibit the replication of influenza virus in mammalian cells, with its potency being comparable to 2-deoxyuridine . This compound also possesses potent inhibitory activity against protein synthesis in meliaceae and japonica cells .

Preparation Methods

Ohchinin can be synthesized through various chemical routes. One common method involves the reduction of nitrobenzene derivatives . The synthetic process typically requires specific reaction conditions, including the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . Industrial production methods for this compound may involve large-scale chemical synthesis using these solvents and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ohchinin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound acetate, a compound with similar biological activity .

Scientific Research Applications

Ohchinin has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a synthetic precursor compound . In biology and medicine, this compound exhibits potent inhibitory activities with a significant reduction of melanin content in melanoma cells, making it a potential candidate for skin-related treatments . Additionally, this compound is used in pharmacological research to study its effects on protein synthesis and viral replication . In the industry, this compound is utilized in the development of insecticidal agents and other fine chemicals .

Mechanism of Action

The mechanism of action of Ohchinin involves its ability to inhibit protein synthesis at the level of messenger ribonucleic acid transcription . This inhibition occurs through the interaction of this compound with specific molecular targets and pathways involved in protein synthesis. This compound’s bioactive chemical structure is similar to that of phenylalanine, which allows it to interfere with the normal function of protein synthesis machinery in cells .

Comparison with Similar Compounds

Ohchinin is unique in its potent inhibitory activity against protein synthesis and its insecticidal properties. Similar compounds include this compound acetate, which is an acetate ester of this compound with similar biological activity . Other related compounds are limonoids isolated from plants of the natural order Meliaceae, such as azadirachtin and nimbolide . These compounds share similar structural features and biological activities, but this compound stands out due to its specific inhibitory effects on protein synthesis and viral replication .

Properties

IUPAC Name |

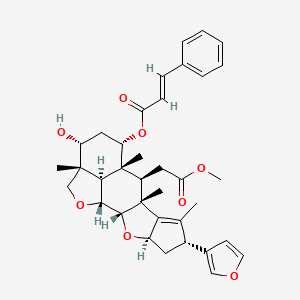

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3/b12-11+/t23-,24-,25-,26-,27+,31-,32+,33-,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOMMYNXUJVOPV-VSCMBUAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)O)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67023-80-7 |

Source

|

| Record name | Ohchinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067023807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What are the known biological activities of Ohchinin?

A1: this compound has demonstrated interesting biological activities in several in vitro studies. Notably, it has shown significant inhibitory effects against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. [3] Additionally, this compound exhibits potent inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in the Raji cell line. [1] While these findings are promising, further research is needed to fully elucidate the mechanisms of action and potential therapeutic applications.

Q2: What is the chemical structure of this compound?

A2: this compound possesses a complex limonoid structure, characteristic of compounds found in the Meliaceae family. Its full chemical name is (2α,3β,4α,5α,12β)-3-acetoxy-12-hydroxy-2,4,14-trimethyl-1-oxo-2,3,4,5,11,12,13,17-octahydro-1H-2,6:5,14-diepoxyfuro[3′,4′:6,7]cyclohepta[1,2-d]oxacyclotetradecine-7,16-dione. Its molecular formula is C32H40O10, and its molecular weight is 584.65 g/mol. [2] The structure was determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q3: Has this compound demonstrated any anti-inflammatory activity?

A3: Research suggests that this compound possesses anti-inflammatory properties. In a study evaluating the nitric oxide production-inhibitory activity of limonoids, this compound demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells with an IC50 value of 8.5 µM. [3] NO is a key mediator of inflammation, and inhibiting its production is a common target for anti-inflammatory drugs.

Q4: Are there any known structural analogs of this compound with similar biological activity?

A4: Yes, several structural analogs of this compound have been isolated from Melia azedarach and other Meliaceae species. Some of these analogs, such as this compound acetate [2] and Ohchinolal [7], exhibit similar inhibitory effects on NO production and EBV-EA activation. These findings suggest that certain structural features within the this compound scaffold are crucial for its biological activity. Further investigation into structure-activity relationships could lead to the development of more potent and selective derivatives.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: this compound is typically isolated from plant material using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). [1, 2, 6] Its structure is elucidated using spectroscopic methods, primarily NMR and MS. Quantitative analysis is often performed using HPLC coupled with detectors such as ultraviolet-visible (UV-Vis) or MS.

Q6: What are the future directions for research on this compound?

A6: While current research on this compound highlights its potential therapeutic benefits, further investigations are needed to unlock its full potential. Some key areas for future research include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.